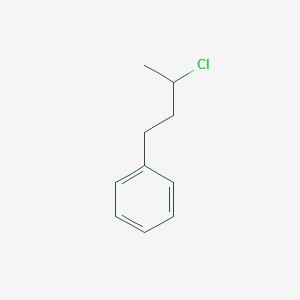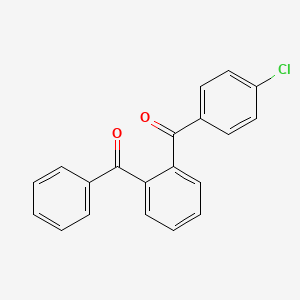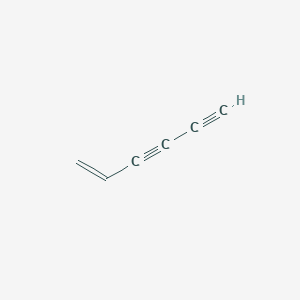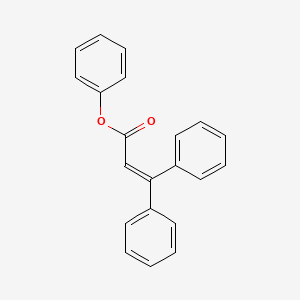![molecular formula C18H18S2 B14735208 1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene CAS No. 4816-68-6](/img/structure/B14735208.png)
1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is an organic compound with the molecular formula C16H14S2 It is a derivative of butadiene and benzene, featuring sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene typically involves the reaction of butadiene with benzene derivatives in the presence of sulfur-containing reagents. One common method is the reaction of 1,4-diphenylbutadiene with sulfur dichloride (SCl2) under controlled conditions to introduce the sulfur atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
化学反応の分析
Types of Reactions
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,4-Diphenylbutadiene: A structurally similar compound without sulfur atoms.
1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene): Another derivative of butadiene and benzene with different substituents.
(Z,Z)-1,4-Diphenyl-1,3-butadiene: A geometric isomer of 1,4-diphenylbutadiene.
Uniqueness
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its non-sulfur-containing analogs. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
4816-68-6 |
|---|---|
分子式 |
C18H18S2 |
分子量 |
298.5 g/mol |
IUPAC名 |
4-benzylsulfanylbuta-1,3-dienylsulfanylmethylbenzene |
InChI |
InChI=1S/C18H18S2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
YXAZQXYPLXRAIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC=CC=CSCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



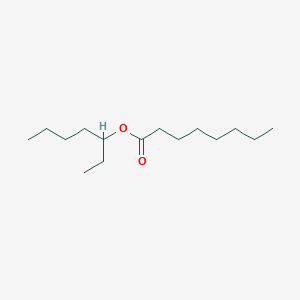
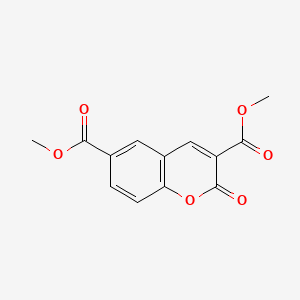
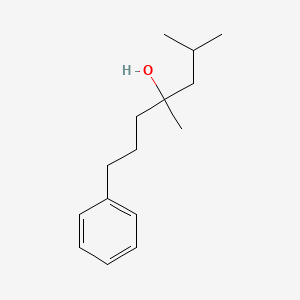
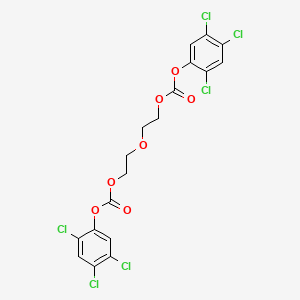
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
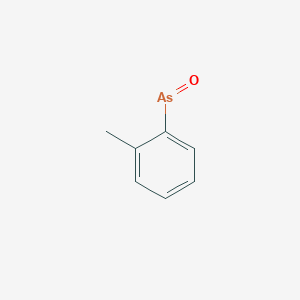
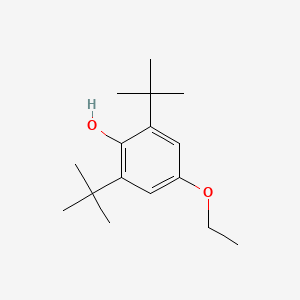
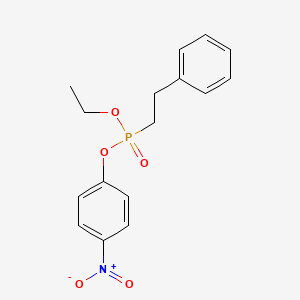
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
